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These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the in vivo administration of LLC0424, a potent and selective
PROTAC (Proteolysis Targeting Chimera) degrader of the nuclear receptor-binding SET
domain-containing 2 (NSD2) protein.

Introduction

LLCO0424 is a novel therapeutic agent that leverages PROTAC technology to induce the
degradation of NSD2.[1][2] NSD2 is a histone methyltransferase that plays a crucial role in
gene expression and has been identified as a promising therapeutic target in various cancers.
[1] LLC0424 works by forming a ternary complex between NSD2 and the E3 ubiquitin ligase
cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of
NSD2.[3][4][5] This targeted degradation results in the downregulation of H3K36me2, a key
histone modification mediated by NSD2, and inhibits the growth of cancer cells with NSD2
mutations.[3][4] These protocols are designed to guide researchers in conducting in vivo animal
studies to evaluate the efficacy and pharmacodynamics of LLC0424.

Quantitative Data Summary
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The following tables summarize the key in vitro and in vivo parameters of LLC0424 based on
published studies.

Table 1: In Vitro Activity of LLC0424

Parameter Cell Line Value Reference
DCso (NSD2

. RPMI-8402 20 nM [11[31[4]
Degradation)
Dmax (NSD2

_ RPMI-8402 96% [11[31[4]
Degradation)
ICso (Cell Viability) SEM 3.56 uM [3][4]
ICso (Cell Viability) RPMI-8402 0.56 uM [3][4]

Table 2: In Vivo Study Parameters for LLC0424
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Parameter

Details

Reference

Animal Model

6—8 weeks old male CB17
severe combined

immunodeficiency (SCID) mice

[3](5]

Tumor Model

Subcutaneous xenografts of
SEM or 22RV1 cells

[3]

Formulation

LLCO0424 dissolved in DMSO,
then mixed with 40% 2-
hydroxypropyl-B-cyclodextrin
(HPBCD) in 5% dextrose in
water (D5W)

[3]

Dosage

60 mg/kg

[31141(5]

Route of Administration

Intravenous (1V) via retro-

orbital vein or Intraperitoneal

(IP)

[31141(5]

Dosing Schedule

Once daily for 5 consecutive

days

[31141[5]

Pharmacodynamic Marker

NSD2 protein levels and
H3K36me2 levels in tumor

tissue

[3]4]

Experimental Protocols
Protocol 1: Formulation of LLC0424 for In Vivo

Administration

This protocol describes the preparation of LLC0424 for intravenous or intraperitoneal

administration in mice.

Materials:

o LLCO424
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e Dimethyl sulfoxide (DMSO)

e 2-hydroxypropyl-B-cyclodextrin (HPBCD)
o 5% dextrose in water (D5W)

o Sterile, pyrogen-free vials

e Sonicator

o Sterile filters (0.22 pm)

Procedure:

e Prepare a 40% (w/v) solution of HPBCD in D5W. Gently warm and stir the solution to ensure
complete dissolution. Allow the solution to cool to room temperature.

e Dissolve LLCO0424 in a minimal amount of DMSO to create a concentrated stock solution.

e Slowly add the LLC0424-DMSO stock solution to the 40% HPBCD solution. The final
concentration of DMSO should be kept to a minimum, ideally below 5% of the total volume.

» Sonicate the resulting mixture until the LLC0424 is completely dissolved and the solution is
clear.

« Sterile-filter the final formulation using a 0.22 pum syringe filter into a sterile, pyrogen-free vial.

o Prepare the formulation fresh before each administration to ensure stability and prevent
precipitation.

Protocol 2: In Vivo Efficacy and Pharmacodynamics
Study in a Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy and
pharmacodynamic effects of LLC0424 in a subcutaneous xenograft mouse model.

Animal Models:
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» 6-8 week old male CB17 severe combined immunodeficiency (SCID) mice are a suitable
model for establishing human tumor xenografts.[3]

Tumor Cell Implantation:

Culture human cancer cell lines (e.g., SEM, RPMI-8402, or 22RV1) under standard
conditions.

Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

[3]

Subcutaneously inject 10 x 10° cells into the dorsal flank of each mouse.[3]
Monitor the mice regularly for tumor growth.

Treatment Administration:

Once the tumors reach a palpable size (e.g., ~200 mms3), randomize the mice into treatment
and vehicle control groups.[3]

Administer LLC0424 (formulated as described in Protocol 1) at a dose of 60 mg/kg via
intravenous (retro-orbital) or intraperitoneal injection.[3][4][5]

Administer the vehicle control (e.g., the same formulation without LLC0424) to the control
group.

Treat the mice once daily for five consecutive days.[3][4][5]
Monitoring and Endpoints:

e Measure tumor volume using digital calipers at least twice a week. Calculate tumor volume
using the formula: (11/6) x L x W2, where L is the longest diameter and W is the shortest
diameter.[3]

¢ Monitor the body weight of the mice as an indicator of toxicity.

o At the end of the treatment period (e.g., on day 5), euthanize a subset of mice from each
group to collect tumor tissue for pharmacodynamic analysis.[3][4]
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e Process the harvested tumor tissues for Western blot analysis to determine the levels of
NSD2 and H3K36me2.[3]

» Continue to monitor the remaining mice for tumor growth and survival.
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Caption: Mechanism of action of LLC0424 as a PROTAC degrader of NSD2.

Experimental Workflow for In Vivo Studies
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Caption: General experimental workflow for an in vivo study of LLC0424.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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